REACTION_CXSMILES
|
[O:1]=[C:2]1[O:6][CH2:5][C:4]([C:7]([O-:9])=[O:8])=[CH:3]1.[Na+].[H][H]>O.[Pd]>[O:1]=[C:2]1[O:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1 |f:0.1|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CO1)C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Under nitrogen atmosphere, an appropriate amount of amberlite IR-120 was added to the reaction solution
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure, ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added to the resulting residue
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the mixture was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
again concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(CO1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83 mg | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |